molecular formula C7H15F3O3SSi B1301908 Triethylsilyl trifluoromethanesulfonate CAS No. 79271-56-0

Triethylsilyl trifluoromethanesulfonate

Cat. No.: B1301908
CAS No.: 79271-56-0
M. Wt: 264.34 g/mol
InChI Key: STMPXDBGVJZCEX-UHFFFAOYSA-N
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Description

Triethylsilyl trifluoromethanesulfonate (TES-TFMS) is an organosilicon compound which is widely used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in organic solvents. This compound has been used in a variety of applications in the field of organic synthesis, such as the synthesis of chiral compounds, the preparation of enantiomerically pure compounds, and the synthesis of optically active compounds. TES-TFMS has also been used in the development of new synthetic methods and in the preparation of complex molecules.

Scientific Research Applications

Catalyst in Acylation Reactions

Triethylsilyl trifluoromethanesulfonate is an effective catalyst in acylation reactions. It is particularly useful for acylation of alcohols with acid anhydrides. This application is significant due to its efficiency and the ability to acylate a variety of alcohols including primary, secondary, tertiary, and allylic alcohols, as well as phenols, in a shorter time compared to standard conditions (Procopiou et al., 1998).

Use in Synthesis of Natural Products

This compound plays a crucial role in the synthesis of natural products. It has been used in the Prins cyclization of acrylyl enol ethers, leading to the synthesis of natural products like (+)-civet (Sultana et al., 2013).

Catalyst in Reduction Reactions

This compound is also used in selective reduction reactions. Specifically, it aids in the reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes to yield corresponding carbonyl compounds. This process is essential for various synthetic applications (Olah & Wu, 1991).

Lewis Acid Catalyst

Additionally, it functions as a Lewis acid catalyst. This characteristic is particularly advantageous in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and in syntheses involving carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).

Safety and Hazards

Triethylsilyl trifluoromethanesulfonate is moisture sensitive and can cause severe skin burns and eye damage . It reacts violently with water . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Biochemical Analysis

Biochemical Properties

Triethylsilyl trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a silylating agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the introduction of silyl groups into organic molecules. This compound is known to react with hydroxyl, amino, and carboxyl groups, forming stable silyl ethers, amines, and esters. These interactions are essential for protecting functional groups during complex synthetic processes and enhancing the stability of biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to silylate biomolecules can alter their activity and localization within the cell, leading to changes in cellular behavior. For example, silylation of proteins can affect their interaction with other cellular components, impacting processes such as signal transduction and metabolic regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound acts as a silylating agent, transferring silyl groups to target molecules. The silylation process can inhibit or activate enzymes, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its silylating activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively silylate target biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they influence the compound’s accessibility to target biomolecules and its overall effectiveness in biochemical reactions .

Properties

IUPAC Name

triethylsilyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3O3SSi/c1-4-15(5-2,6-3)13-14(11,12)7(8,9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMPXDBGVJZCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229597
Record name Triethylsilyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79271-56-0
Record name Triethylsilyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79271-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylsilyl trifluoromethanesulphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylsilyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylsilyl trifluoromethanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of triethylsilyl trifluoromethanesulfonate (TESOTf) in organic synthesis?

A1: this compound (TESOTf) is widely employed as a powerful silylating agent, facilitating the introduction of triethylsilyl protecting groups onto alcohols and other nucleophilic functional groups. [, , , ] This protection strategy is particularly valuable in multi-step synthesis, allowing for the selective manipulation of other reactive sites in complex molecules.

Q2: How does TESOTf interact with tetrahydropyranyl (THP) ethers, and what are the implications for organic synthesis?

A2: TESOTf reacts with THP ethers in the presence of a base like 2,4,6-collidine. This reaction proceeds through a collidinium salt intermediate, ultimately yielding the corresponding alcohol and 4-triethylsiloxybutanal. [] This method provides a mild and efficient way to deprotect THP ethers, especially useful when dealing with acid-labile protecting groups in the molecule.

Q3: Can you elaborate on the role of TESOTf in the context of ring-closing metathesis reactions?

A3: Interestingly, the intermediate formed during the reaction of TESOTf with alkenol-THP ethers can be trapped with other alkenols. This trapping generates acyclic mixed acetals, which can then undergo ring-closing metathesis using the tetrahydropyranyl unit as a tether. [] This application highlights the versatility of TESOTf in facilitating complex transformations.

Q4: Beyond THP ether deprotection, what other applications of TESOTf are noteworthy in organic chemistry?

A4: TESOTf has proven valuable in several key reactions, including:

  • Glycosylation Reactions: It serves as a catalyst in glycosylation reactions, particularly those employing phenyl selenoglycosides as donors and acceptors, contributing to the synthesis of complex oligosaccharides. []
  • Cationic Heck Reactions: TESOTf plays a crucial role in enabling the use of cheaper and more stable aryl chlorides, mesylates, tosylates, and sulfamates in nickel-catalyzed cationic Heck reactions. [, ] This expands the scope and practicality of this important carbon-carbon bond forming reaction.

Q5: Are there any spectroscopic techniques used to study the reactions involving TESOTf?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, plays a vital role in characterizing the intermediates formed in reactions involving TESOTf. For instance, the structure of the collidinium salt intermediate in THP ether deprotection was confirmed using 1H NMR. [] Additionally, techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be employed to further confirm the structure of intermediates. []

Q6: What makes TESOTf a preferred choice over other silylating agents in certain reactions?

A6: While other silylating agents exist, TESOTf offers several advantages:

  • Mild Reaction Conditions: It allows for reactions to be carried out under milder conditions, minimizing unwanted side reactions, especially important when dealing with sensitive substrates. [, ]
  • Chemoselectivity: TESOTf demonstrates good chemoselectivity, preferentially reacting with specific functional groups, leaving others intact. This is crucial in manipulating complex molecules with multiple reactive sites. []

Q7: Are there any known limitations or challenges associated with the use of TESOTf?

A7: * Moisture Sensitivity: TESOTf is moisture-sensitive and should be handled under anhydrous conditions to prevent decomposition. [] This necessitates careful experimental setup and the use of dry solvents and reagents.* Byproduct Formation: The trifluoromethanesulfonate anion (triflate) generated during the reaction can sometimes lead to unwanted side reactions or complicate purification. []

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